

E7090 (Tasurgratinib): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: E7090

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Introduction

E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.^{[1][2]} Developed by Eisai Co., Ltd., **E7090** has shown significant anti-tumor activity in preclinical models and has been investigated in clinical trials for the treatment of various solid tumors harboring FGFR genetic alterations.^{[3][4]} This technical guide provides an in-depth overview of **E7090**, including its mechanism of action, pharmacological properties, and key experimental data.

Mechanism of Action

E7090 selectively targets the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes, including proliferation, survival, and angiogenesis.^[5] Genetic alterations in FGFRs, such as gene amplification, fusions, or mutations, can lead to aberrant signaling and oncogenesis.^{[3][4]} **E7090** inhibits FGFR-mediated signaling pathways, leading to the suppression of tumor growth and induction of cell death in cancer cells with these genetic alterations.^[6] Kinetic analysis of its interaction with FGFR1 suggests that **E7090** exhibits a binding mode with a relatively longer residence time compared to some other FGFR inhibitors, which may contribute to its potent and sustained inhibitory activity.^[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **E7090**, including its in vitro potency, preclinical and clinical pharmacokinetics.

Table 1: In Vitro Inhibitory Activity of E7090

Target	IC50 (nM)	Cell Line	Assay Type	Reference
FGFR1	0.71	-	Cell-free kinase assay	[2][7]
FGFR2	0.50	-	Cell-free kinase assay	[2][7]
FGFR3	1.2	-	Cell-free kinase assay	[2][7]
FGFR4	120	-	Cell-free kinase assay	[2][7]
Mutant FGFR3 (K650E)	3.1	-	Cell-free kinase assay	[2]
Mutant FGFR3 (K650M)	16	-	Cell-free kinase assay	[2]
RET	<10	-	Cell-free kinase assay	[2]
DDR2	<10	-	Cell-free kinase assay	[2]
FLT1	<10	-	Cell-free kinase assay	[2]
FGFR Phosphorylation	1.2	SNU-16	Western Blot	[2][7]
Cell Proliferation	5.7	SNU-16	Cell Proliferation Assay	[1][2]

Table 2: Preclinical Pharmacokinetics of E7090 in SNU-16 Xenograft Model

Dose (mg/kg, oral)	Cmax (ng/mL)	AUC (ng·h/mL)	Tmax (h)	Reference
6.25	~100	~800	~2	[5]
12.5	~200	~1500	~2	[5]
25	~400	~3000	~4	[5]
50	~800	~6000	~4	[5]

Table 3: Clinical Pharmacokinetics of E7090 (Phase I, Single Dose)

Dose (mg)	Cmax (ng/mL, mean)	AUC(0-t) (ng·h/mL, mean)	Tmax (h, median)	Reference
1	1.9	15.3	4.0	[3]
2	4.2	41.8	4.0	[3]
4	7.5	92.5	4.0	[3]
8	15.6	213.5	4.0	[3]
15	32.8	496.5	4.0	[3]
30	66.4	1145	4.0	[3]
60	142.5	2690	4.0	[3]
100	250.5	5065	4.0	[3]
140	363.5	7415	4.0	[3]
180	433	9180	4.0	[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of **E7090** are provided below.

Cell-Free Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of **E7090** against a panel of purified protein kinases.

Methodology:

- The inhibitory activities of **E7090** against 93 purified recombinant protein kinases were examined using an Off-Chip Mobility Shift Assay (Carna Biosciences, Inc.).[\[1\]](#)[\[8\]](#)
- A DMSO solution of **E7090** was mixed with the enzyme, substrate, ATP, and necessary metals (e.g., magnesium, calcium, or manganese) in an appropriate buffer for each specific kinase.[\[8\]](#)
- The kinase reactions were allowed to proceed for a defined period at a controlled temperature.
- The reaction products were then separated and quantified using the mobility shift assay technology.
- IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the **E7090** concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FGFR Phosphorylation

Objective: To assess the inhibitory effect of **E7090** on FGFR phosphorylation in a cellular context.

Methodology:

- Cell Culture and Treatment: SNU-16 human gastric cancer cells, which harbor an amplification of the FGFR2 gene, were cultured in appropriate media.[\[9\]](#) Cells were treated with varying concentrations of **E7090** succinate for 4 hours.[\[9\]](#)
- Cell Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

- Protein Quantification: The total protein concentration of the cell lysates was determined using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - The membrane was blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
 - The membrane was incubated with a primary antibody specific for phospho-FGFR (p-FGFR; Y653/654).[9] An antibody against total FGFR2 was used as a loading control.[9]
 - After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The intensity of the bands was quantified using densitometry software, and the IC50 value for the inhibition of FGFR phosphorylation was calculated.[9]

SNU-16 Xenograft Model for In Vivo Antitumor Activity

Objective: To evaluate the in vivo antitumor efficacy of **E7090** in a mouse model of human gastric cancer.

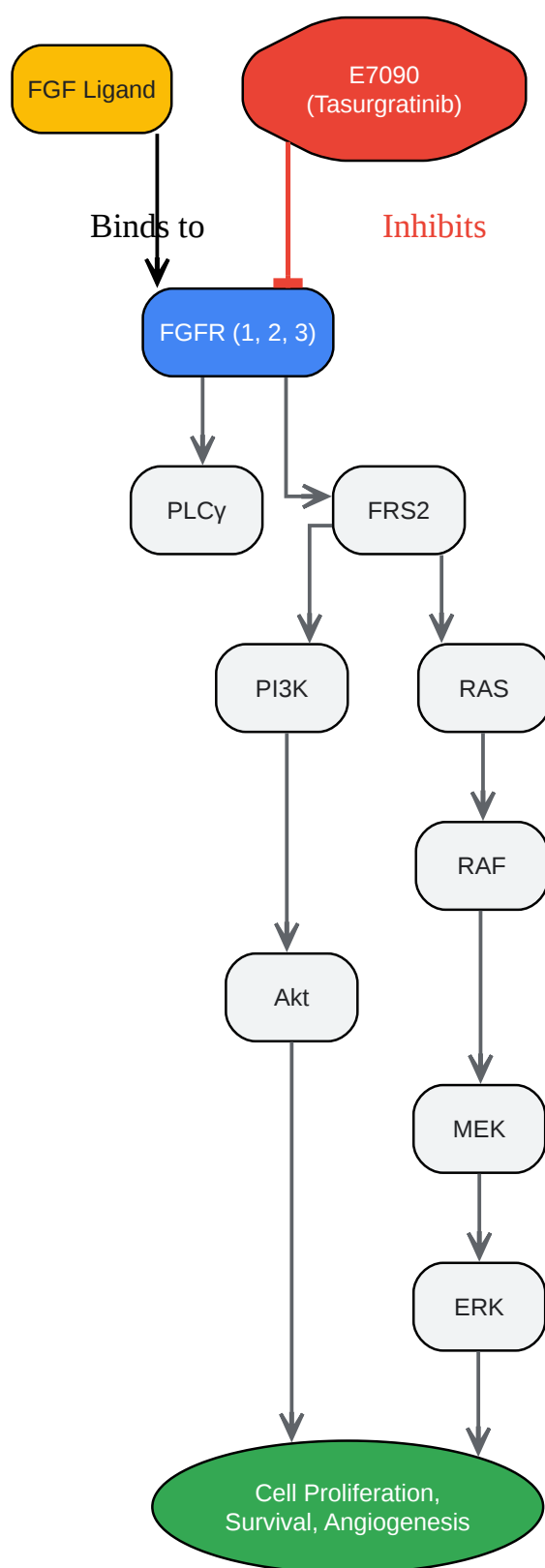
Methodology:

- Cell Preparation and Implantation: SNU-16 human gastric cancer cells were cultured, harvested, and resuspended in a mixture of culture medium and Matrigel.[1] Approximately 1×10^6 to 1×10^7 cells were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[10][11]
- Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).[11] Mice were then randomized into treatment and vehicle control groups.

- Drug Administration: **E7090** succinate was administered orally once daily at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg) for a specified period (e.g., 14 days).^[1] The vehicle control group received the same formulation without the active compound.
- Monitoring: Tumor volume and body weight were measured regularly (e.g., two to three times per week).^{[1][11]} Tumor volume was calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumor tissues and plasma samples were collected for the analysis of FGFR phosphorylation (as described in the Western Blot protocol) and **E7090** concentration, respectively.^[5]
- Statistical Analysis: The differences in tumor growth between the treated and vehicle control groups were analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).^[1]

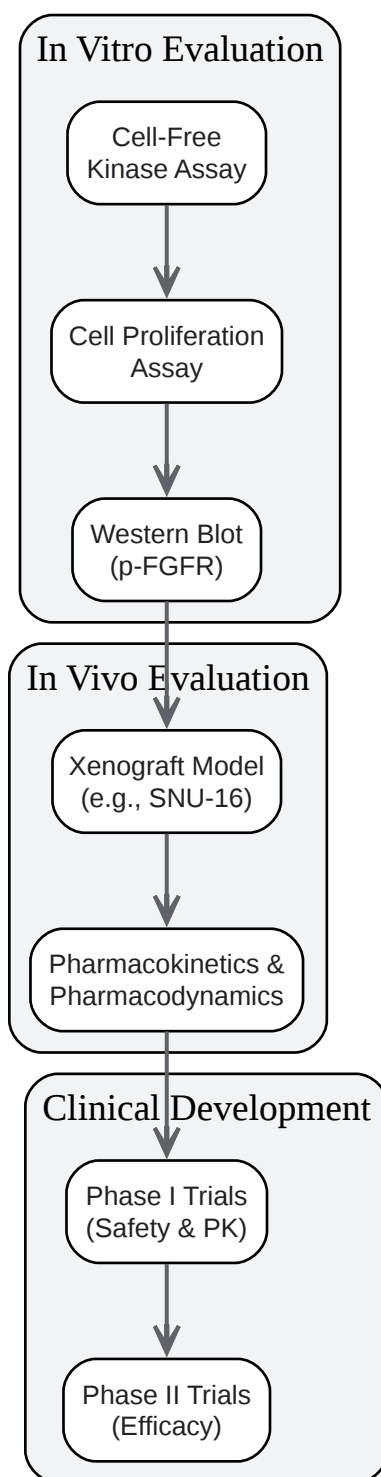
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway targeted by **E7090** and a typical experimental workflow for its evaluation.



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Caption: FGFR Signaling Pathway and the inhibitory action of **E7090**.



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Caption: A typical preclinical to clinical evaluation workflow for **E7090**.

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